1-(3-Fluorophenyl)-3-methylpiperazine
Overview
Description
“1-(3-Fluorophenyl)-3-methylpiperazine” is a synthetic molecule that falls under the category of piperazines . The physiological and toxicological properties of this compound are not well-known . It’s primarily used for research and forensic applications .
Molecular Structure Analysis
The molecular structure of “1-(3-Fluorophenyl)-3-methylpiperazine” includes a piperazine ring attached to a fluorophenyl group . The formal name of the compound is 1-(3-fluorophenyl)-piperazine, dihydrochloride . The molecular formula is C10H13FN2 • 2HCl, and the formula weight is 253.1 .Physical And Chemical Properties Analysis
The compound is a crystalline solid . The solubility of the compound in DMSO is 10 mg/ml, in Methanol is 1 mg/ml, and in PBS (pH 7.2) is 10 mg/ml .Scientific Research Applications
Antitumor Activity
- A study by Ding et al. (2016) discusses the synthesis of 1,2,4-triazole Schiff bases containing the 1-[bi-(4-fluorophenyl)methyl]piperazine group. These compounds exhibited significant inhibitory activity against tumor cells, indicating potential antitumor applications.
Pharmacokinetics
- Grumann et al. (2019) conducted a study on 3-Fluorophenmetrazine, a derivative of phenmetrazine, exploring its pharmacokinetics. This research offers insights into the compound's behavior in biological systems, which can be crucial for developing new pharmaceuticals (Grumann et al., 2019).
Steroid Analysis
- Nishio et al. (2007) developed new derivatization reagents for steroids, including 1-(2,4-dinitro-5-fluorophenyl)-4-methylpiperazine (PPZ), enhancing the sensitivity of steroid detection in LC-ESI-MS/MS analyses (Nishio et al., 2007).
Fluorescence Probes
- A 2022 study by Bakov et al. discussed a highly water-soluble 1,8-naphthalimide with pH and viscosity-sensing fluorescence, incorporating a 4-methylpiperazinyl fragment. This compound shows potential as a fluorescent probe for pH and viscosity in aqueous solutions (Bakov et al., 2022).
Mannich Bases and Bioactivities
- Gul et al. (2019) synthesized new phenolic Mannich bases with piperazines, including variants with 1-(3-fluorophenyl)piperazine, and evaluated their cytotoxic, anticancer, and carbonic anhydrase inhibitory effects (Gul et al., 2019).
Sigma Ligands Research
- Perregaard et al. (1995) synthesized a series of compounds, including 4-phenylpiperazines with 4-fluorophenyl substituents, showing high affinity for sigma 1 and sigma 2 binding sites. This research contributes to the understanding of sigma ligands in pharmacology (Perregaard et al., 1995).
Safety And Hazards
properties
IUPAC Name |
1-(3-fluorophenyl)-3-methylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2/c1-9-8-14(6-5-13-9)11-4-2-3-10(12)7-11/h2-4,7,9,13H,5-6,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBEBBCLEHYFDPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=CC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluorophenyl)-3-methylpiperazine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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